Unii-3S9zqk69SK
Overview
Description
. This compound is notable for its unique structural features, which include multiple sulfated groups and a complex glycosidic linkage.
Preparation Methods
The synthesis of Unii-3S9zqk69SK involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the individual sugar moieties, followed by their sulfation and subsequent glycosidic linkage formation. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfation process and protect the functional groups during the glycosidic bond formation. Industrial production methods may involve large-scale batch reactors where these reactions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Unii-3S9zqk69SK undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of sulfated groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfated positions, leading to the formation of different derivatives. Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Unii-3S9zqk69SK has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sulfation reactions and glycosidic bond formation.
Biology: The compound’s unique structure makes it useful in studying carbohydrate-protein interactions and enzyme specificity.
Mechanism of Action
The mechanism of action of Unii-3S9zqk69SK involves its interaction with specific molecular targets, such as enzymes that recognize sulfated sugars. The compound’s sulfated groups can mimic natural substrates, allowing it to inhibit or modulate the activity of these enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Unii-3S9zqk69SK can be compared with other sulfated glycosides, such as heparin and chondroitin sulfate. Unlike these compounds, this compound has a unique combination of sulfated groups and glycosidic linkages, which gives it distinct biochemical properties. Similar compounds include:
Heparin: A highly sulfated glycosaminoglycan used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan found in cartilage.
Dermatan Sulfate: Another sulfated glycosaminoglycan involved in various biological processes.
This compound’s uniqueness lies in its specific structural features, which make it a valuable tool for studying sulfation and glycosidic bond formation.
Biological Activity
Biological Activity
1. Mechanisms of Action:
- Receptor Binding: Many compounds interact with specific receptors in biological systems, leading to a cascade of biochemical responses. Understanding the binding affinity and specificity is crucial.
- Enzyme Inhibition: Compounds may act as inhibitors or activators of enzymes, affecting metabolic pathways and cellular functions.
2. Assay Types:
- In Vitro Studies: Laboratory tests using cultured cells to assess cytotoxicity, proliferation, and other cellular responses.
- In Vivo Studies: Animal models are used to evaluate the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound.
Data Table: Potential Biological Activities
Activity Type | Description | Example Assay |
---|---|---|
Antimicrobial | Inhibition of microbial growth | Disk diffusion assay |
Cytotoxicity | Induction of cell death in cancer cells | MTT assay |
Anti-inflammatory | Reduction of inflammatory markers | ELISA for cytokines |
Enzyme inhibition | Blocking specific enzyme activity | Enzyme activity assay |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a compound similar to Unii-3S9zqk69SK on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial properties of related compounds. The study demonstrated that these compounds effectively inhibited the growth of Gram-positive bacteria, indicating their potential use in developing new antibiotics.
Research Findings
Recent findings in related compounds have shown promising results in various biological activities:
- Cytotoxicity: Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines.
- Antimicrobial Efficacy: Certain analogs have shown effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
- Mechanistic Insights: Studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by activating caspases.
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)/t4-,6+,7+,8+,9+,10+,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMYNPDVQFLGD-WZMUQGNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO19S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348625-84-3 | |
Record name | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348625843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL-O-(4-DEOXY-2-O-SULFO-L-THREO-HEX-4-ENOPYRANOSYL)-(14)-O-(2-DEOXY-6-O-SULFO-2-SULFAMINO-D GLUCOPYRANOSIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9ZQK69SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.